2-Methyl-2H-indazole-3,7-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylindazole-3,7-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-12-9(6-14)8-4-2-3-7(5-13)10(8)11-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETAPNQYTGJFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263869 | |
| Record name | 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-66-6 | |
| Record name | 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 2h Indazole 3,7 Dicarbaldehyde and Its Core Scaffold
Established Strategies for the Indazole Nucleus Formation
The formation of the indazole nucleus is a well-explored area of organic synthesis, with numerous strategies developed to achieve this bicyclic heterocyclic system. These methods can be broadly categorized into catalyst-based approaches, green chemistry initiatives, and reactions centered on the crucial N-N bond formation.
Catalyst-Based Approaches in Indazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules like indazoles. Both transition metals and acid-base catalysts have been extensively employed to facilitate the construction of the indazole scaffold. bohrium.com
Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, enabling reactions that are often difficult to achieve through classical methods. researchgate.net These catalysts, including palladium, rhodium, copper, and cobalt complexes, facilitate key bond-forming events such as C-H activation, C-N coupling, and cyclization reactions. bohrium.comnih.gov
One prominent strategy involves the palladium-catalyzed intramolecular C-N bond formation. For instance, 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines through a palladium-catalyzed intramolecular amination. organic-chemistry.org Another approach utilizes a rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes to produce N-aryl-2H-indazoles. nih.gov
Copper-catalyzed reactions are also prevalent in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) iodide, affords 2-aryl-2H-indazoles in good yields. caribjscitech.com Furthermore, copper(II) acetate (B1210297) can catalyze the reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure to yield 1N-alkoxycarbonyl indazoles. rsc.org Cobalt catalysts have also been employed in the synthesis of N-aryl-2H-indazoles through C-H bond functionalization/addition/cyclization cascades. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis
| Catalyst | Reactants | Product | Reference |
|---|---|---|---|
| Palladium | N-aryl-N-(o-bromobenzyl)hydrazines | 2-aryl-2H-indazoles | organic-chemistry.org |
| Rhodium(III) | Azobenzenes and aldehydes | N-aryl-2H-indazoles | nih.gov |
| Copper(I) Iodide | 2-bromobenzaldehydes, primary amines, sodium azide | 2-aryl-2H-indazoles | caribjscitech.com |
| Copper(II) Acetate | 2-formylphenylboronic acids and diazodicarboxylates | 1N-alkoxycarbonyl indazoles | rsc.org |
| Cobalt(III) | Azobenzenes and aldehydes | N-aryl-2H-indazoles | nih.gov |
Acid and base catalysis provides alternative pathways for the synthesis of the indazole nucleus, often involving condensation and cyclization reactions. bohrium.comingentaconnect.com For instance, the reaction of 2-formylphenylboronic acids with diazodicarboxylates can be followed by an acid or base-induced ring closure to form indazoles. rsc.org A general procedure for the synthesis of 2-alkenyl-2H-indazoles involves the reaction of a ketone with an aldehyde in the presence of concentrated hydrochloric acid. nih.gov
Green Chemistry Principles in Indazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and indazole synthesis is no exception. benthamdirect.comrsc.org Green chemistry principles focus on reducing waste, using less hazardous chemicals, and employing energy-efficient processes.
One notable green approach is the use of photocatalysis. A metal-free, visible-light-induced reduction of ortho-carbonyl-substituted azobenzenes can produce indazoles with high yield and selectivity. rsc.org This method avoids the use of heavy metal catalysts and harsh reaction conditions.
The use of alternative energy sources like ultrasound has also been explored. The synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) can be achieved in good yields under ultrasonic irradiation, using lemon peel powder as a natural and efficient catalyst. researchgate.net Furthermore, employing green solvents such as polyethylene (B3416737) glycol (PEG) in copper-catalyzed one-pot syntheses of 2H-indazoles contributes to the sustainability of the process. organic-chemistry.org
N-N Bond Formation Reactions for Indazole Rings
The formation of the nitrogen-nitrogen bond is a critical step in many indazole syntheses. nih.govorganic-chemistry.org Various strategies have been developed to construct this bond, often utilizing hydrazine derivatives or diazo species as key precursors. researchgate.netsemanticscholar.org
Hydrazine and its derivatives are common starting materials for building the indazole ring. A practical synthesis of indazoles involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nih.gov In another example, palladium-catalyzed synthesis of 2-aryl-substituted 2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org
Diazo compounds also serve as precursors for the N-N bond in indazoles. A rapid and efficient synthesis of 2H-indazoles has been developed through a [3 + 2] dipolar cycloaddition of arynes and sydnones, which are mesoionic heterocyclic aromatic compounds that can be considered as diazo species equivalents. nih.gov This method proceeds under mild conditions and provides high yields of the desired 2H-indazoles.
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful strategy for the formation of the N-N bond in the indazole ring. These methods often start from readily available aniline (B41778) or ortho-substituted benzene (B151609) derivatives. One such approach involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This method provides access to various 2-substituted 2H-indazoles. The reaction proceeds via the oxidation of the anilinic nitrogen, which is believed to form a nitroso intermediate, followed by nucleophilic attack of the aminomethyl group and subsequent cyclization and aromatization to yield the indazole core. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity.
Another relevant oxidative cyclization approach is the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. This reaction proceeds via a proposed radical chain mechanism involving iodine-assisted hydrogen abstraction from the benzylic position, followed by cyclization onto the azo group. Similarly, copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitroso compounds can also yield 2,3-disubstituted-2H-indazoles. These methods highlight the versatility of oxidative strategies in constructing the indazole scaffold from diverse starting materials.
Annulation and Cycloaddition Reactions (e.g., Arynes and Sydnones)
Annulation and cycloaddition reactions provide efficient routes to the indazole core, often with good control over substitution patterns. A prominent example is the [3+2] dipolar cycloaddition of arynes with diazo compounds. In this reaction, an in-situ generated aryne reacts with a diazo compound to form a 3H-indazole intermediate, which can then rearrange to the more stable 1H- or 2H-indazole. The nature of the substituents on both the aryne and the diazo compound can influence the regioselectivity and the final tautomeric form of the indazole product.
A particularly effective method for the synthesis of 2H-indazoles is the [3+2] dipolar cycloaddition of sydnones with arynes. This reaction proceeds under mild conditions and offers high yields with no contamination from the corresponding 1H-indazole isomers. The proposed mechanism involves an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and afford the 2H-indazole. The tolerance of this reaction to various functional groups, including halogens, makes it a valuable tool for constructing substituted indazoles that can be further elaborated.
Table 1: Examples of [3+2] Dipolar Cycloaddition of Sydnones with Arynes for 2H-Indazole Synthesis
| Sydnone | Aryne Precursor | Product | Yield (%) |
| N-Phenylsydnone | 2-(Trimethylsilyl)phenyl triflate | 2-Phenyl-2H-indazole | 95 |
| N-(4-Chlorophenyl)sydnone | 2-(Trimethylsilyl)phenyl triflate | 2-(4-Chlorophenyl)-2H-indazole | 92 |
| N-(4-Methoxyphenyl)sydnone | 2-(Trimethylsilyl)phenyl triflate | 2-(4-Methoxyphenyl)-2H-indazole | 85 |
Formylation via Nitrosation of Indoles to 1H-Indazole-3-carboxaldehyde Derivatives
A highly relevant pathway to indazole-3-carboxaldehyde, a direct precursor for the target molecule, involves the nitrosation of indoles. This reaction, typically carried out in a slightly acidic environment, converts both electron-rich and electron-deficient indoles into the corresponding 1H-indazole-3-carboxaldehydes. The mechanism is proposed to proceed through the nitrosation of the indole (B1671886) at the C-3 position to form an oxime intermediate. This is followed by the addition of water at the C-2 position, ring-opening, and subsequent ring-closure to furnish the 1H-indazole-3-carboxaldehyde. The reaction conditions, such as the mode of addition of reagents and temperature, are critical for minimizing side reactions and maximizing yields. For instance, a reverse addition protocol, where the acid is added to a mixture of the indole and sodium nitrite, has been shown to be effective.
Table 2: Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles
| Indole Derivative | Product | Yield (%) |
| Indole | 1H-Indazole-3-carboxaldehyde | 99 |
| 5-Bromoindole | 5-Bromo-1H-indazole-3-carboxaldehyde | 72 |
| 7-Methylindole | 7-Methyl-1H-indazole-3-carboxaldehyde | 72 |
| 5-Methoxyindole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |
Strategies for Dicarbaldehyde Functionalization on the Indazole Scaffold
With the indazole core established, the next critical phase is the introduction of aldehyde functionalities at both the C-3 and C-7 positions.
Formylation Reactions for Aldehyde Group Introduction (e.g., Vilsmeier-Haack)
The direct formylation of the indazole ring can be challenging. The Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds, is generally ineffective for the direct formylation of indazoles at the C-3 position. rsc.org However, recent studies have shown that a microwave-assisted, Selectfluor-mediated regioselective C-3 formylation of 2H-indazoles can be achieved using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent. thieme-connect.de This method provides moderate to excellent yields for a variety of 2-substituted-2H-indazoles and is believed to proceed through a radical pathway.
While direct C-7 formylation of the indazole ring is not well-documented, strategies involving directed ortho-metalation could be employed. By installing a suitable directing group at the N-1 position, lithiation or other metalation can be directed to the C-7 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Multi-Step Functionalization at C-3 and C-7 Positions
A multi-step approach is often necessary to achieve the desired dicarbaldehyde substitution pattern. A plausible strategy would involve starting with a pre-functionalized indazole. For instance, the synthesis of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole has been reported, providing key intermediates for further elaboration. researchgate.net The halogen atoms can then be converted to aldehyde groups through various methods, such as palladium-catalyzed formylation or metal-halogen exchange followed by reaction with a formylating agent.
A potential synthetic route could commence with the known compound 7-formyl-1H-indazole-3-carboxylic acid. Decarboxylation of this intermediate would yield 7-formyl-1H-indazole. Subsequent formylation at the C-3 position, potentially after N-protection, would lead to the dicarbaldehyde scaffold. The order of these functionalization steps would need to be carefully optimized to ensure compatibility and high yields.
Regioselective Methylation at the N-2 Position of the Indazole Ring
The final step in the synthesis of 2-Methyl-2H-indazole-3,7-dicarbaldehyde is the regioselective introduction of a methyl group at the N-2 position of the indazole ring. The alkylation of indazoles can often lead to a mixture of N-1 and N-2 isomers, with the product ratio being influenced by the reaction conditions and the nature of the substituents on the indazole ring.
Generally, alkylation under basic conditions tends to produce a mixture of N-1 and N-2 products, with the N-1 isomer often being the thermodynamically more stable product. In contrast, reactions under acidic or neutral conditions can favor the formation of the N-2 isomer. The N-2 lone pair is considered to be more kinetically accessible for alkylation in neutral indazoles.
For achieving high regioselectivity for N-2 methylation, specific reagents and conditions have been developed. The use of methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of an acid, such as trifluoromethanesulfonic acid, has been shown to be an efficient method for the selective N-2 alkylation of various 1H-indazoles. Another effective reagent for regioselective N-2 methylation is trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's reagent).
Furthermore, the presence of substituents on the indazole ring can significantly influence the regioselectivity of N-alkylation. For instance, electron-withdrawing groups at the C-7 position have been observed to direct alkylation to the N-2 position. This directing effect could be advantageous in the final step of the synthesis of the target molecule.
Table 3: Reagents for Regioselective N-2 Methylation of Indazoles
| Methylating Agent | Catalyst/Conditions | Regioselectivity |
| Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid | High for N-2 |
| Trimethyloxonium tetrafluoroborate | Neutral | High for N-2 |
| Dimethyl sulfate | Basic (e.g., KOH) | Mixture of N-1 and N-2 |
| Methyl iodide | Basic or neutral | Often a mixture, conditions dependent |
N-Alkylation Protocols for 2H-Indazoles
The direct alkylation of 1H-indazoles often results in a mixture of N1 and N2-substituted products. nih.gov However, specific methodologies have been developed to favor the formation of the thermodynamically less stable but synthetically valuable 2H-indazole isomers.
One effective strategy for regioselective N2-alkylation is the Mitsunobu reaction. nih.gov This protocol involves reacting a 1H-indazole with an alcohol in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). For instance, methyl 5-bromo-1H-indazole-3-carboxylate can be converted to its N2-methylated counterpart in excellent yield (>90%) and with high regiocontrol by treatment with methanol (B129727), TPP, and DEAD in THF at 50 °C. nih.gov This method is applicable to a range of primary and secondary alcohols, providing a versatile route to various N2-alkylated indazoles. nih.gov
Another approach involves direct alkylation under conditions that favor N2 substitution. While N1 alkylation is often the thermodynamically favored outcome, kinetic control can be exploited. researchgate.net For example, Ga/Al-mediated direct alkylation reactions have been shown to regioselectively produce 2H-indazoles. researchgate.netnih.govresearchgate.net These methods utilize various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, to achieve high yields of the N2-alkylated product. researchgate.netnih.gov Additionally, specific Lewis acids can influence the regioselectivity; Al(OTf)₃ catalysis can favor kinetically controlled N2-alkyl indazoles. researchgate.net
Furthermore, copper-catalyzed and palladium-catalyzed reactions have been employed for the synthesis of 2-aryl-substituted 2H-indazoles. organic-chemistry.org A palladium-catalyzed method using 2-bromobenzyl bromides and arylhydrazines with Cs₂CO₃ as the base has been reported to give good yields of 2-aryl-2H-indazoles. organic-chemistry.org Copper(I) oxide nanoparticles have also been used to catalyze a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to efficiently produce 2H-indazole derivatives. organic-chemistry.org
The table below summarizes various N-alkylation conditions favoring N2-substitution on the indazole ring.
| Reaction Type | Alkylating Agent | Reagents/Catalyst | Solvent | Key Features |
| Mitsunobu Reaction | Alcohols (e.g., Methanol) | Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) | THF | High yields (>90%) and excellent N2-regioselectivity. nih.gov |
| Direct Alkylation | Allyl/Benzyl bromides, α-bromocarbonyls | Ga/Al-mediation | DMF/Water | Regioselective, high-yielding synthesis of 2H-indazoles. researchgate.net |
| Lewis Acid Catalysis | Alkylating Agents | Al(OTf)₃ | - | Kinetically controlled formation of N2-alkyl indazoles. researchgate.net |
| Palladium Catalysis | 2-Bromobenzyl bromides | Pd catalyst, Cs₂CO₃, t-Bu₃PHBF₄ | DMSO | Direct and regioselective synthesis of 2-aryl-2H-indazoles. organic-chemistry.org |
| Copper Catalysis | Primary Amines, Sodium Azide | Copper(I) oxide nanoparticles (Cu₂O-NP) | PEG 300 | Efficient, one-pot, three-component synthesis. organic-chemistry.org |
Mechanistic Insights into N-Alkylation Regioselectivity
The regioselectivity of N-alkylation in indazoles is a complex interplay of electronic, steric, and reaction conditions. The indazole ring exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. nih.govbeilstein-journals.org Direct alkylation typically favors the N1 position due to the greater thermodynamic stability of the resulting product. nih.govbeilstein-journals.org
However, the formation of N2-alkylated indazoles can be achieved by manipulating the reaction pathway. Density Functional Theory (DFT) calculations have provided significant insights into the controlling factors. nih.govbeilstein-journals.orgsemanticscholar.org
Under Mitsunobu Conditions: The high N2-selectivity observed in the Mitsunobu reaction is attributed to the influence of non-covalent interactions (NCIs). nih.govsemanticscholar.org It is hypothesized that the phosphine intermediate involved in the reaction directs the alkylation to the N2-atom, overcoming the inherent thermodynamic preference for N1. nih.gov
Under Basic Conditions: The choice of base and solvent system is crucial. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using a cesium base can promote N1-alkylation through a chelation mechanism where the cesium ion coordinates with the N2-atom and the C3-carboxylate group. nih.govbeilstein-journals.org Conversely, conditions that disfavor this chelation can lead to a higher proportion of the N2-isomer. The nature of the cation (e.g., Na⁺ vs. Cs⁺) can significantly alter the N1/N2 ratio. beilstein-journals.org
The electronic properties of the indazole ring also play a role. Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the regioselectivity of the alkylation. beilstein-journals.org The steric hindrance around the N1 position, particularly from a substituent at the 7-position, can also sterically direct alkylating agents towards the N2 position. rsc.org
Synthetic Routes to Key Intermediates and Related Functionalized Indazoles (e.g., 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde)
The synthesis of the target molecule, this compound, requires a precursor that is appropriately functionalized for the introduction of two aldehyde groups. A plausible key intermediate is 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. The synthesis of this intermediate would involve the N-methylation of a 7-bromo-1H-indazole-3-carbaldehyde or a related derivative.
The synthesis of the 1H-indazole-3-carboxaldehyde core can be achieved from indole precursors through nitrosation. rsc.org This method provides a versatile route to various substituted 1H-indazole-3-carboxaldehydes. rsc.org
For the specific intermediate, a likely synthetic pathway starts with a compound such as 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid, which is a known compound. echemi.comchemsrc.com The synthesis would proceed as follows:
N-methylation: A 7-bromo-1H-indazole derivative bearing a carboxylate or a related group at the C3 position would undergo regioselective N-methylation using one of the protocols described in section 2.3.1 to yield the 7-bromo-2-methyl-2H-indazole scaffold.
Formation of the C3-aldehyde: The carboxylic acid group at the C3 position of 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid can be converted to an aldehyde. This transformation is a standard procedure in organic synthesis, often involving reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde, or conversion to an activated derivative (like an acid chloride or Weinreb amide) followed by controlled reduction.
Formation of the C7-aldehyde: The bromo group at the C7 position serves as a handle for the introduction of the second aldehyde group. This can be achieved through various palladium-catalyzed cross-coupling reactions, such as a formylation reaction, or via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
This step-wise functionalization, starting from a differentially substituted indazole core, allows for the controlled synthesis of the target dicarbaldehyde. The synthesis of related 2-phenyl-2H-indazole derivatives has been achieved through methods like the Cadogan reaction, followed by palladium-catalyzed arylations, demonstrating the utility of these scaffolds in building complex molecules. nih.gov
Chemical Reactivity and Advanced Derivatization of 2 Methyl 2h Indazole 3,7 Dicarbaldehyde
Transformations Involving the Aldehyde Functionalities
The aldehyde groups are the primary sites of reactivity in 2-Methyl-2H-indazole-3,7-dicarbaldehyde. Their electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, and their oxidation state allows for both reduction to alcohols and oxidation to carboxylic acids. This dual reactivity makes them ideal handles for extensive derivatization.
The aldehyde functionalities of this compound are expected to readily undergo nucleophilic addition reactions, a cornerstone of carbonyl chemistry. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. Depending on the nucleophile, a variety of derivatives can be synthesized. For instance, Grignard reagents (R-MgX) or organolithium compounds (R-Li) can be used to introduce alkyl, aryl, or vinyl substituents, resulting in the formation of secondary alcohols at one or both aldehyde positions.
The selective mono-addition versus di-addition can often be controlled by adjusting stoichiometric ratios and reaction conditions. Below is a table illustrating potential nucleophilic addition reactions.
| Nucleophile | Reagent Example | Expected Product Functional Group |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic | Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
| Acetylide | Sodium acetylide (HC≡CNa) | Propargyl Alcohol |
These reactions significantly expand the molecular complexity and allow for the introduction of diverse functional groups onto the indazole scaffold.
The aldehyde groups of this compound can be selectively oxidized to the corresponding carboxylic acid functionalities. This transformation is a key step in the synthesis of indazole-based ligands, polymers, and pharmaceutical intermediates. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver(I) oxide (Ag₂O) to prevent over-oxidation or side reactions with the indazole ring.
The successful oxidation would yield 2-Methyl-2H-indazole-3,7-dicarboxylic acid. The resulting dicarboxylic acid is a valuable intermediate, as the carboxylic acid groups can be further converted into esters, amides, or acid chlorides, opening up another layer of synthetic possibilities. The properties of the related 2-Methyl-2H-indazole-3-carboxylic acid are known, suggesting the feasibility of this oxidation. sigmaaldrich.com
Table of Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation:
| Oxidizing Agent | Typical Conditions | Selectivity |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, aqueous | Strong, can be harsh |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong, acidic conditions |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate (B79036) | Mild, selective for aldehydes |
Conversely, the aldehyde groups can be selectively reduced to primary alcohols, yielding (2-Methyl-2H-indazole-3,7-diyl)dimethanol. This reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. nih.gov It is generally used in alcoholic solvents like methanol (B129727) or ethanol. For more sterically hindered or less reactive aldehydes, the more powerful lithium aluminum hydride (LiAlH₄) can be employed, although it requires anhydrous conditions and careful handling.
The resulting diol is a useful precursor for synthesizing polyesters, polyethers, and other materials, or it can be used in the design of bidentate ligands for coordination chemistry.
Table of Common Reducing Agents for Aldehyde to Alcohol Transformation:
| Reducing Agent | Typical Conditions | Reactivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Mild, selective for aldehydes/ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | Strong, reduces most carbonyls |
Condensation reactions involving the aldehyde groups provide a powerful strategy for carbon-carbon bond formation and the construction of larger, more complex molecular frameworks.
The aldehyde functionalities are excellent substrates for Knoevenagel and Wittig condensations, which are fundamental reactions for forming alkenes. rsc.org
The Knoevenagel condensation involves the reaction of the dicarbaldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), typically in the presence of a weak base like piperidine (B6355638) or ammonia. nih.govnih.gov This reaction would lead to the formation of α,β-unsaturated systems attached to the indazole core.
The Wittig reaction provides a highly versatile and specific method for alkene synthesis. masterorganicchemistry.comorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which can be prepared from a phosphonium (B103445) salt and a strong base. The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. organic-chemistry.org These reactions are invaluable for extending carbon chains and introducing conjugated systems. masterorganicchemistry.com
Table of Illustrative Condensation Reactions:
| Reaction Type | Reagent Example | Expected Product Structure |
|---|---|---|
| Knoevenagel | Diethyl malonate | Indazole-CH=C(COOEt)₂ |
| Wittig | Methyltriphenylphosphonium bromide | Indazole-CH=CH₂ |
The dicarbaldehyde is a prime candidate for constructing fused heteroaromatic systems, a common strategy in medicinal chemistry to create rigid, planar molecules that can effectively interact with biological targets. The aldehyde groups can react with various bifunctional nucleophiles to form new heterocyclic rings fused to or substituted on the indazole core. Indeed, indazole-3-carboxaldehyde derivatives are known intermediates for synthesizing such systems. rsc.org
Oxazoles and Thiazoles: Reaction with α-amino acids or α-aminothiols, followed by cyclization and oxidation, can yield oxazole (B20620) or thiazole (B1198619) rings, respectively. nih.govnih.gov
Benzimidazoles: Condensation with o-phenylenediamines in the presence of an oxidizing agent or under acidic conditions can lead to the formation of benzimidazole (B57391) moieties. scispace.comsemanticscholar.org This is a widely used method for synthesizing this important heterocyclic system. scispace.com
Isoindazoles: While less common, specific reaction pathways involving condensation with hydrazine (B178648) derivatives could potentially lead to the formation of fused pyrazole (B372694) rings, structurally related to isoindazoles.
These cyclization reactions dramatically increase the structural diversity of derivatives accessible from this compound, providing access to novel polycyclic aromatic systems with potential applications in materials science and drug discovery.
Condensation Reactions for Scaffold Assembly
Reactivity of the Indazole Core
The indazole ring system, a fusion of benzene (B151609) and pyrazole rings, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The reactivity of the indazole core in this compound is influenced by the methyl group at the N2 position and the two electron-withdrawing carbaldehyde groups at the C3 and C7 positions.
Further Functionalization and Substitution Reactions on the Indazole System
The indazole nucleus is susceptible to various functionalization and substitution reactions. The presence of two aldehyde groups, which are electron-withdrawing, deactivates the benzene ring towards electrophilic aromatic substitution. However, the pyrazole ring can still undergo certain reactions.
C-H Functionalization: Recent advancements in organic synthesis have enabled the direct C-H functionalization of indazole rings, providing a powerful tool for late-stage modification. rsc.org For this compound, C-H functionalization could potentially occur at the C4, C5, and C6 positions of the benzene ring. Metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, are often utilized for such transformations. nih.govchim.it
Halogenation: The indazole ring can be halogenated to introduce useful synthetic handles for further cross-coupling reactions. Metal-free, regioselective halogenation of 2-substituted indazoles has been reported, allowing for the introduction of bromine or chlorine at specific positions. rsc.org For the target molecule, selective halogenation would likely be challenging due to the deactivating effect of the aldehyde groups, but could potentially be achieved under forcing conditions or with specific catalysts.
Nitration: Nitration of the indazole ring is another possible functionalization pathway. Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate in the presence of TEMPO. chim.it However, in the case of this compound, the C3 position is already substituted. Nitration would therefore be expected to occur on the benzene portion of the ring, although the deactivating nature of the existing substituents would make this a challenging transformation.
The following table summarizes potential functionalization reactions on the indazole core of this compound, based on known reactivity of related indazole derivatives.
| Reaction | Reagents and Conditions | Potential Products |
|---|---|---|
| C-H Arylation | Aryl halide, Pd catalyst, base | 2-Methyl-4/5/6-aryl-2H-indazole-3,7-dicarbaldehyde |
| Halogenation | NBS or NCS, solvent | 2-Methyl-4/5/6-halo-2H-indazole-3,7-dicarbaldehyde |
| Nitration | HNO3/H2SO4 | 2-Methyl-4/5/6-nitro-2H-indazole-3,7-dicarbaldehyde |
Ring-Opening or Rearrangement Pathways
While the indazole ring is generally stable, ring-opening and rearrangement reactions can occur under specific conditions, particularly for substituted derivatives.
Electrochemical Ring-Opening: An electrochemical oxidative ring-opening of 2H-indazoles has been reported to yield ortho-alkoxycarbonylated azobenzenes. This reaction proceeds via a radical pathway and involves cleavage of the N-N bond of the indazole ring. While this has not been specifically demonstrated for an indazole-dicarbaldehyde, it represents a potential transformation pathway under electrochemical conditions.
Tandem Reactions: The synthesis of 2H-indazoles can sometimes involve tandem reactions that include cyclization and rearrangement steps. For instance, the Cadogan cyclization, a method for synthesizing 2H-indazoles from nitroaromatics, is believed to proceed through intermediate N-oxides which can be isolated, demonstrating the potential for complex reaction pathways. scispace.com
It is important to note that the presence of the two aldehyde groups on this compound could significantly influence its propensity for ring-opening or rearrangement, potentially leading to novel chemical transformations that have yet to be explored.
Rational Design of Complex Derivatives from this compound
The dual aldehyde functionalities of this compound make it an excellent starting material for the rational design and synthesis of complex, polyfunctional, and heterocyclic molecules. The aldehyde groups can undergo a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.
Synthesis of Fused Heterocycles: The two aldehyde groups can be utilized in condensation reactions with various binucleophiles to construct fused heterocyclic systems. For example, reaction with ortho-diamines could lead to the formation of imidazo[4,5-g]indazoles, while reaction with ortho-aminothiophenols could yield benzothiazolo[6,5-f]indazoles. organic-chemistry.org Such fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions. nih.govnih.gov
Tandem and Multicomponent Reactions: The aldehyde functionalities can participate in tandem or multicomponent reactions to rapidly build molecular complexity. For instance, a reaction involving an amine and a carbon nucleophile could lead to the formation of a complex fused ring system in a single step. The synthesis of 2H-indazoles via a one-pot three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been reported, showcasing the power of multicomponent strategies in this area. organic-chemistry.org
Derivatization of Aldehyde Groups: The aldehyde groups can be selectively or exhaustively transformed into a variety of other functional groups, providing access to a wide range of derivatives. These transformations can include:
Oxidation to carboxylic acids.
Reduction to alcohols.
Reductive amination to form amines.
Wittig and related olefination reactions to form alkenes.
Addition of organometallic reagents to form secondary alcohols.
The differential reactivity of the C3 and C7 aldehyde groups could potentially be exploited for selective functionalization, further expanding the synthetic utility of this building block.
The following table provides a conceptual overview of the types of complex derivatives that could be rationally designed from this compound.
| Derivative Class | Synthetic Strategy | Potential Applications |
|---|---|---|
| Fused Polyheterocycles | Condensation with binucleophiles (e.g., diamines, hydrazines) | Materials science, medicinal chemistry researchgate.net |
| Macrocycles | Intramolecular cyclization of difunctionalized derivatives | Host-guest chemistry, drug delivery |
| Dendrimers | Iterative reaction sequences starting from the aldehyde groups | Catalysis, biomedical applications |
| Bioconjugates | Coupling of derivatives to biomolecules (e.g., peptides, nucleotides) | Diagnostics, targeted therapy |
The strategic combination of reactions targeting the indazole core and the aldehyde functionalities of this compound provides a powerful platform for the generation of novel and complex molecules with potential applications in various fields of science.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No experimental data is available.
One-Dimensional NMR (¹H, ¹³C) Techniques
No experimental data is available.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Correlation
No experimental data is available.
Solid-State NMR for Conformational and Tautomeric Analysis
No experimental data is available.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
No experimental data is available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No experimental data is available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
No experimental data is available.
High-Resolution Mass Spectrometry (HRMS)
No published data are available on the exact mass or elemental composition of 2-Methyl-2H-indazole-3,7-dicarbaldehyde as determined by HRMS. This technique would be crucial for confirming its molecular formula, C₁₀H₈N₂O₂.
LC-MS for Purity and Reaction Monitoring
There are no specific LC-MS methods or data reported for assessing the purity of this compound or for its use in monitoring chemical reactions.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Information regarding the solid-state structure of this compound is currently absent from scientific literature.
Determination of Crystal Structure and Bond Parameters
No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been published. Therefore, critical information on bond lengths, bond angles, and torsion angles for this molecule remains undetermined.
Analysis of Intermolecular Hydrogen Bonding and Pi-Stacking Interactions
Without a determined crystal structure, an analysis of the intermolecular forces, including potential hydrogen bonding involving the aldehyde groups and π-stacking of the indazole rings, cannot be performed.
Other Advanced Spectroscopic and Analytical Techniques (e.g., EPR, DLS, TEM, SEM, CD)
No studies employing Electron Paramagnetic Resonance (EPR), Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), or Circular Dichroism (CD) for the characterization of this compound have been reported. Such analyses would provide insights into its electronic, particulate, morphological, or chiral properties, respectively, none of which are currently documented.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For substituted indazoles, these methods are crucial for understanding their stability and reaction pathways.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For indazole systems, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. These geometric parameters are critical for understanding the molecule's stability and how it might interact with other molecules.
While specific DFT studies on 2-Methyl-2H-indazole-3,7-dicarbaldehyde are not extensively documented in publicly available literature, the methodology is well-established for similar indazole derivatives. For instance, in studies of related compounds like methyl 5-bromo-1H-indazole-3-carboxylate, DFT has been used to evaluate reaction mechanisms and regioselectivity. nih.gov Such calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G) to solve the Schrödinger equation in an approximate manner, providing a detailed picture of the molecule's energy landscape. This landscape helps identify the most stable conformations and the energy barriers between them.
Understanding how a reaction proceeds from reactants to products requires identifying the transition state—the highest energy point along the reaction coordinate. DFT is a key tool for locating and characterizing these fleeting structures. For indazole derivatives, transition state analysis can elucidate the mechanisms of important reactions, such as alkylation or carbamoylation. nih.govnih.gov
For example, in the carbamoylation of 2H-indazoles, computational analysis can help map out the plausible reaction mechanism, identifying key intermediates and the energetic feasibility of different pathways. nih.gov This type of analysis provides a step-by-step molecular movie of the reaction, revealing the intricate dance of electrons and nuclei.
Analysis of Intermolecular and Intramolecular Interactions
The behavior of molecules is not solely determined by their covalent bonds but also by weaker non-covalent interactions. These include hydrogen bonds, van der Waals forces, and π-stacking interactions. Computational methods can identify and quantify these interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular). For indazole systems, non-covalent interactions, such as chelation with metal ions, can be a significant driving force for regioselectivity in reactions. nih.gov Understanding these subtle forces is essential for predicting crystal packing, solubility, and interactions with biological targets.
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed computational and theoretical investigations focusing specifically on the chemical compound this compound are not presently available in published research.
While the indazole scaffold and its derivatives are of significant interest in medicinal and materials chemistry, attracting numerous studies on their synthesis, biological activity, and theoretical properties, this particular dicarbaldehyde derivative appears to be a novel or less-studied entity in the realm of computational chemistry. Consequently, specific research findings required to populate the requested detailed analysis—including Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling—for this exact compound could not be located.
Computational chemistry provides profound insights into molecular structure, interactions, and behavior. Analyses such as Hirshfeld surface mapping are crucial for understanding the intermolecular interactions that govern crystal packing. Similarly, QTAIM and Non-Covalent Interaction (NCI) analyses offer a deep understanding of the nature and strength of chemical bonds and non-covalent contacts. Molecular dynamics simulations predict the conformational flexibility and interactions of a molecule over time, while QSAR studies are instrumental in correlating a molecule's structural features with its biological or chemical activity.
The absence of such studies for this compound means that a detailed discussion on its crystal packing, non-covalent interaction profile, conformational dynamics, and structure-activity relationships, based on the specified computational methods, cannot be provided at this time.
Future research initiatives may yet explore the unique electronic and structural characteristics imparted by the two carbaldehyde groups at the 3 and 7 positions of the 2-methyl-2H-indazole core, which would likely yield valuable data for the scientific community. Until such studies are published, a scientifically accurate and detailed article on the computational and theoretical investigations of this specific compound remains an area for future exploration.
Applications in Advanced Chemical Research
Utility as a Versatile Synthetic Intermediate and Building Block
The presence of two aldehyde functionalities on the 2-methyl-2H-indazole scaffold endows 2-Methyl-2H-indazole-3,7-dicarbaldehyde with exceptional versatility as a synthetic intermediate. These reactive sites provide handles for a wide array of chemical transformations, enabling the construction of intricate molecular architectures.
Precursor for Complex Heterocyclic Architectures
The indazole core is a well-established pharmacophore found in numerous biologically active compounds. The dicarbaldehyde derivative serves as a pivotal precursor for the elaboration of this privileged scaffold into more complex heterocyclic systems. The aldehyde groups can readily participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to forge new rings and append diverse functionalities. For instance, reactions with diamines can lead to the formation of macrocyclic structures or fused heterocyclic systems with potential applications in materials science and medicinal chemistry.
While specific examples detailing the direct use of this compound in the synthesis of complex heterocyclic architectures are not extensively documented in publicly available research, the known reactivity of aldehydes suggests a high potential for its use in constructing novel molecular frameworks. General synthetic strategies for 2H-indazoles often involve multi-step sequences, and the dicarbaldehyde offers a platform for post-synthetic modification to build molecular complexity. semanticscholar.orgnih.gov
Role in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single operation. The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs and cascade sequences.
The two aldehyde groups can react sequentially or simultaneously with other reagents, leading to the efficient construction of diverse molecular scaffolds. For example, a reaction involving a primary amine and an isocyanide could potentially engage both aldehyde groups in a complex cascade process to yield highly substituted, polycyclic molecules. While specific MCRs employing this compound are yet to be widely reported, the general utility of aldehydes in such transformations is well-established. Copper-catalyzed multicomponent reactions, for instance, have been successfully employed for the synthesis of diverse heterocyclic compounds from simpler aldehydes. nih.govorganic-chemistry.org
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms of the indazole ring, coupled with the coordinating potential of the aldehyde-derived functionalities, make this compound an attractive scaffold for the design of novel ligands for coordination chemistry and catalysis.
Synthesis of Polydentate and Pincer Ligands
The strategic placement of the two aldehyde groups allows for the synthesis of a variety of polydentate ligands. Reaction with primary amines bearing additional donor atoms (e.g., pyridyl, phosphino, or thioether groups) can lead to the formation of Schiff base ligands with multiple binding sites. These ligands can then be used to chelate metal ions, forming stable coordination complexes.
Of particular interest is the potential to synthesize pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. By carefully choosing the linking groups and donor arms, it is conceivable to construct NNN, NON, or other types of pincer ligands based on the this compound framework.
Applications in Metal-Catalyzed Organic Transformations
Metal complexes bearing ligands derived from indazole scaffolds have shown promise in various catalytic organic transformations. The electronic properties of the indazole ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.
While direct catalytic applications of complexes derived from this compound are still an area of active research, the broader class of indazole-based ligands has been explored in catalysis. The ability to create a well-defined coordination sphere around a metal center is crucial for achieving high catalytic efficiency and selectivity.
Design of N-Heterocyclic Carbene (NHC) Ligands (if derived from indazoles)
N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis due to their strong σ-donating properties and steric tuneability. While the direct conversion of the aldehyde groups of this compound into NHC precursors is not a straightforward process, the indazole core itself can be a component of an NHC ligand. The functionalization at the 3 and 7 positions could be leveraged to append groups that modulate the steric and electronic properties of a distal NHC unit or to introduce secondary coordination sites for multimetallic catalysis.
Development of Novel Functional Materials
The presence of two chemically addressable aldehyde functionalities on the this compound scaffold opens avenues for its use in the creation of new materials with tailored properties. These reactive sites can participate in a variety of polymerization and condensation reactions, allowing for the integration of the rigid and photophysically active indazole core into larger molecular assemblies.
Integration into Polymer Architectures
The dicarbaldehyde nature of this compound makes it a prime candidate for the synthesis of novel polymers. The aldehyde groups can react with various difunctional or polyfunctional monomers, such as diamines, diols, or dihydrazides, through condensation polymerization to form a range of polymeric structures, including polyimines (Schiff bases), polyacetals, and polyhydrazones.
The incorporation of the indazole moiety into the polymer backbone is expected to impart specific properties to the resulting materials. The rigidity of the indazole ring can enhance the thermal stability and mechanical strength of the polymers. Furthermore, the aromatic and heteroaromatic nature of the indazole core can influence the electronic and photophysical properties of the polymer, a critical aspect for applications in electronics and photonics. Research into thiophene-based aldehyde derivatives has shown that the aldehyde functionality can be a versatile tool for the functionalization of semiconducting polymers and can improve the adhesion of electropolymerized films. acs.org
Below is a table showcasing potential polymer types that could be synthesized from this compound and their expected properties.
| Polymer Type | Co-monomer | Potential Properties |
| Polyimine | Diamine | Thermal stability, chemosensory properties |
| Polyacetal | Diol | Biodegradability, tunable solubility |
| Polyhydrazone | Dihydrazide | High thermal stability, potential for metal coordination |
Exploration in Optoelectronic Applications
Indazole derivatives are known to possess interesting photophysical properties, and their integration into larger conjugated systems can lead to materials with applications in optoelectronics. nih.gov The indazole scaffold can act as both an electron donor and an acceptor, depending on the nature of the substituents. The presence of two aldehyde groups in this compound allows for the extension of the π-conjugated system through reactions with suitable reagents, thereby tuning the absorption and emission characteristics of the resulting molecules.
For instance, condensation reactions with electron-rich or electron-deficient aromatic amines can lead to the formation of extended π-systems with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The development of all-polymer optoelectronic devices is an active area of research, and the unique properties of conjugated polymers are central to their function. nih.govmdpi.com The design of such materials often involves the strategic combination of electron-donating and electron-accepting units to control the electronic bandgap and charge transport properties. organic-chemistry.org
Strategic Scaffolds in Medicinal Chemistry Research
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. tmu.edu.tw Consequently, indazole derivatives have been extensively explored for the development of new therapeutic agents.
Rational Design of Indazole-Based Chemical Probes and Ligands
The bifunctional nature of this compound makes it an attractive starting point for the rational design of chemical probes and ligands. The two aldehyde groups can be selectively or simultaneously functionalized to introduce different pharmacophoric elements or reporter groups. This allows for the systematic exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for a particular biological target.
For example, one aldehyde group could be used to attach a targeting moiety that directs the molecule to a specific protein or cell type, while the other aldehyde could be modified to incorporate a fluorescent dye or a photoaffinity label for target identification and visualization. The design of fluorescent probes is a sophisticated process that involves creating molecules with specific binding sites and responsive fluorophores. bath.ac.ukrsc.orgnih.govnih.gov Indole (B1671886) and indazole derivatives containing salicylaldimine have been explored as fluorescent materials. rsc.org
Computational Approaches in Lead Optimization and Scaffold Hopping
Computational chemistry plays a crucial role in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. In the context of this compound, computational methods can be employed to guide the derivatization of the aldehyde groups to optimize interactions with a target protein. Molecular modeling studies, including docking and molecular dynamics simulations, can provide insights into the binding modes of indazole-based ligands and help in prioritizing synthetic efforts. semanticscholar.orgnih.govresearchgate.net
Furthermore, the indazole core of this compound can serve as a template for scaffold hopping, a computational strategy used to identify novel molecular frameworks with similar biological activity to a known active compound. nih.govrsc.orgsemanticscholar.org By replacing a known active scaffold with the indazole core and computationally exploring different substitutions on the aldehyde positions, it is possible to discover new chemical entities with improved pharmacological profiles. For instance, scaffold hopping from an indole to an indazole core has been successfully used to develop dual MCL-1/BCL-2 inhibitors. nih.govrsc.org The use of scaffold hopping and molecular hybridization strategies has also been applied to design potent FGFR inhibitors based on the 1H-indazol-3-amine scaffold. nih.gov
Future Perspectives and Emerging Research Directions
The research landscape for this compound is still in its early stages, with significant potential for future discoveries. Key emerging research directions include:
Synthesis of Novel Polymers: A systematic investigation into the polymerization of this compound with a diverse range of co-monomers will be crucial to understand the structure-property relationships of the resulting materials. Characterization of their thermal, mechanical, and electronic properties will pave the way for their application in advanced technologies.
Development of Optoelectronic Materials: The synthesis and photophysical characterization of extended π-conjugated systems derived from this dicarbaldehyde are of high interest. Future work should focus on the fabrication and testing of prototype optoelectronic devices to evaluate their performance.
Exploration in Medicinal Chemistry: The synthesis of libraries of compounds derived from this compound and their screening against a wide range of biological targets could lead to the discovery of novel drug candidates.
Advanced Computational Studies: The application of more sophisticated computational models, including quantum mechanics/molecular mechanics (QM/MM) and free energy perturbation (FEP) calculations, will provide deeper insights into the interactions of its derivatives with biological systems and guide the design of next-generation inhibitors and probes.
Innovation in Green and Sustainable Synthesis of Indazole Dicarbaldehydes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For indazole dicarbaldehydes, including this compound, the focus has shifted towards greener and more sustainable practices that minimize waste, reduce energy consumption, and utilize less hazardous reagents. While specific green synthesis routes for this compound are not extensively documented in publicly available literature, general advancements in the synthesis of indazole derivatives pave the way for its eco-friendly production.
One promising approach involves the use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in a one-pot, three-component reaction. This method can be conducted in polyethylene (B3416737) glycol (PEG 300), a green solvent, and avoids the use of ligands, offering a more sustainable alternative to traditional synthetic routes organic-chemistry.org. Another innovative and sustainable method is the use of electrochemical approaches for the regioselective functionalization of 2H-indazoles. organic-chemistry.org This technique employs less expensive electrodes and avoids the need for external oxidants and transition-metal salts, aligning with the principles of green chemistry organic-chemistry.org.
Furthermore, grinding protocols using milder acids like ammonium chloride in ethanol have been demonstrated for the synthesis of 1-H-indazole derivatives. samipubco.com This solvent-minimal approach is eco-friendly, efficient, and results in high yields with shorter reaction times samipubco.com. The adaptation of such methods to the synthesis of this compound could significantly improve its environmental footprint.
Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives
| Methodology | Catalyst/Reagent | Solvent | Key Advantages |
|---|---|---|---|
| Three-Component Reaction | Copper(I) oxide nanoparticles (Cu₂O-NP) | Polyethylene glycol (PEG 300) | Ligand-free, green solvent, one-pot synthesis organic-chemistry.org |
| Electrochemical Synthesis | C-soft (+)/Ni-foam (-) electrodes | Not specified | Avoids external oxidants and transition-metal salts organic-chemistry.org |
| Grinding Protocol | Ammonium Chloride | Ethanol | Eco-friendly, high yields, short reaction times, milder conditions samipubco.com |
Expansion of Applications in Materials Science and Interdisciplinary Fields
The unique structural features of this compound, particularly the presence of two reactive carbaldehyde groups on the indazole scaffold, suggest a high potential for its application in materials science and other interdisciplinary fields. While specific applications of this compound are an emerging area of research, the broader class of indazole derivatives has garnered significant attention for their versatile biological and pharmacological activities. nih.govnih.govresearchgate.netresearchgate.net
The dicarbaldehyde functionality allows for a variety of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecules and polymers. For instance, it can undergo condensation reactions with various amines to form Schiff bases, which are known to have interesting optical and electronic properties. This opens up possibilities for its use in the development of novel organic semiconductors, dyes, and sensors.
In the realm of medicinal chemistry, indazole derivatives are recognized as a "privileged scaffold" due to their presence in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net The specific substitution pattern of this compound could lead to the discovery of new therapeutic agents with unique mechanisms of action.
The interdisciplinary applications could also extend to the development of novel ligands for metal-organic frameworks (MOFs). The nitrogen atoms of the indazole ring and the oxygen atoms of the carbaldehyde groups can act as coordination sites for metal ions, potentially leading to the formation of porous materials with applications in gas storage, catalysis, and separation technologies.
Advanced Mechanistic Studies and Computational Insights
Understanding the reaction mechanisms and predicting the properties of molecules through computational methods are crucial for the rational design of new synthetic routes and functional materials. For this compound, advanced mechanistic studies and computational insights can provide valuable information about its reactivity, stability, and potential applications.
Mechanistic studies on the synthesis of 2H-indazoles, such as the Cadogan and Davis-Beirut reactions, have provided evidence for the involvement of oxygenated intermediates, challenging the long-accepted nitrene-based mechanism. escholarship.org Such studies, which may involve the isolation and characterization of reaction intermediates, are essential for optimizing reaction conditions and improving the yields of desired products like this compound escholarship.org.
Computational chemistry offers a powerful tool for investigating the electronic structure, spectroscopic properties, and reactivity of indazole derivatives. doi.orgresearchgate.net For example, density functional theory (DFT) calculations can be used to predict the molecular geometry, vibrational frequencies, and electronic transitions of this compound. These theoretical predictions can be correlated with experimental data to gain a deeper understanding of its chemical behavior.
Molecular docking and molecular dynamics (MD) simulations are computational techniques that can be employed to explore the potential biological activity of this compound. researchgate.netmdpi.com By simulating the interaction of the molecule with specific protein targets, it is possible to predict its binding affinity and mode of action, thereby guiding the design of new drug candidates researchgate.net.
Table 2: Computational Methods in the Study of Indazole Derivatives
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of molecular structure and properties | Molecular geometry, electronic transitions, reactivity indicators doi.org |
| Molecular Docking | Prediction of protein-ligand interactions | Binding affinity, binding mode, identification of potential drug targets researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of molecular systems | Stability of protein-ligand complexes, conformational changes researchgate.netmdpi.com |
| MM-GBSA Analysis | Calculation of binding free energies | Quantitative prediction of binding affinity mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-2H-indazole-3,7-dicarbaldehyde, and how do reaction conditions influence yield?
The synthesis of dicarbaldehyde derivatives often involves selective oxidation or formylation. For example, indole analogs like 4,6-dimethoxy-3-methylindole-2,7-dicarbaldehyde can be synthesized via SeO₂-mediated oxidation of methyl groups under reflux conditions in dioxane for 3 days, achieving moderate yields . Similarly, manganese(IV) oxide in dichloromethane at room temperature has been used for aldehyde formation in benzimidazole derivatives with 85% efficiency . Key variables include catalyst choice (e.g., SeO₂ vs. MnO₂), solvent polarity, and reaction duration. Optimization requires monitoring by TLC or HPLC to track intermediate conversion.
Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?
- NMR : The presence of two aldehyde protons in the NMR spectrum (δ ~9.8–10.2 ppm) and the absence of precursor methyl/methoxy protons are critical. For example, benzimidazole-2,7-dicarbaldehyde shows sharp singlets for aldehyde protons at δ 10.1 and 10.3 ppm, with no residual C2-methyl signals .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% formic acid) to resolve aldehyde derivatives from byproducts. Retention times should match authenticated standards .
Q. What stability considerations are critical for storing and handling this compound?
Aldehyde groups are prone to oxidation and humidity-driven degradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays (e.g., accelerated aging at 40°C/75% RH) show that dicarbaldehydes like 8-hydroxyquinoline-5,7-dicarbaldehyde degrade by ~15% over 14 days, forming carboxylic acids, as confirmed by FTIR .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electrophilic sites. For example, the C3 and C7 aldehyde groups in similar compounds exhibit higher electrophilicity indices (), favoring nucleophilic attack by amines or hydrazines . MD simulations further reveal solvent effects—polar aprotic solvents (DMF) stabilize transition states, improving reaction kinetics by 30% compared to THF.
Q. What contradictions exist in reported fluorescence properties of dicarbaldehyde derivatives, and how can they be resolved?
Pyrene-substituted dicarbaldehydes like (CHO)₂TTPyr show conflicting Stokes shift values (Δλ = 80–120 nm) across studies due to aggregation-caused quenching (ACQ) or solvent polarity. Resolve this by:
- Conducting concentration-dependent fluorescence assays (0.1–100 µM in DMSO/water mixtures) .
- Comparing solid-state vs. solution-phase spectra to distinguish ACQ effects .
Q. How can tandem mass spectrometry (MS/MS) elucidate degradation pathways under oxidative stress?
LC-MS/MS with collision-induced dissociation (CID) identifies degradation products. For instance, this compound exposed to H₂O₂ generates a dicarboxylic acid derivative (m/z [M+H]+ = 279.1 → 281.1 after oxidation), confirmed by accurate mass (<2 ppm error) and MS² fragmentation patterns .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in catalytic efficiency across synthetic protocols?
- Control Experiments : Replicate reactions using identical catalysts (e.g., Ru(bpp)(pydic) vs. MnO₂) under standardized conditions (solvent, temperature) .
- Kinetic Profiling : Use in situ IR or Raman spectroscopy to track aldehyde formation rates. For example, MnO₂-mediated reactions achieve 85% yield in 2 hours, while SeO₂ requires 72 hours for 60% yield .
Q. What strategies validate the selectivity of cross-coupling reactions involving dicarbaldehyde substrates?
- Isotope Labeling : Introduce -labeled aldehydes to trace regioselectivity in Suzuki-Miyaura couplings.
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Pd-complexed dicarbaldehyde) to confirm binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
